[1-(Prop-2-yn-1-yl)cyclobutyl]methanol
Description
Molecular Geometry and Bond Angle Strain in Cyclobutane Core
The cyclobutane ring system forms the central structural motif of [1-(prop-2-yn-1-yl)cyclobutyl]methanol, contributing substantial ring strain to the overall molecular framework. Cyclobutane exhibits a ring strain energy of 26.3 kilocalories per mole, making it one of the most strained common cycloalkanes. This considerable strain arises primarily from angle strain, where the carbon-carbon-carbon bond angles deviate significantly from the ideal tetrahedral angle of 109.5 degrees.
The four carbon atoms in the cyclobutane core do not adopt a planar arrangement, despite the apparent simplicity of a square geometry. Instead, the ring typically assumes a folded or "puckered" conformation to minimize torsional strain. In this butterfly-like arrangement, one of the carbon atoms makes approximately a 25-degree angle with the plane formed by the remaining three carbons. This puckering reduces the eclipsing interactions between hydrogen atoms on adjacent carbons, though it cannot eliminate angle strain entirely.
The actual carbon-carbon-carbon bond angles in cyclobutane measure approximately 88 degrees, substantially compressed from the ideal tetrahedral angle. This compression weakens the carbon-carbon bonds compared to unstrained systems, as evidenced by the elevated heat of combustion and increased reactivity of cyclobutane derivatives. The bond angles between carbon atoms are significantly strained and possess lower bond energies than related linear or unstrained hydrocarbons.
The substitution pattern in this compound places both the propargyl and hydroxymethyl groups on the same carbon atom of the cyclobutane ring, creating a quaternary carbon center. This substitution pattern may influence the preferred puckering conformation of the ring, as the steric bulk of the substituents affects the conformational equilibrium between different puckered forms.
Electronic Effects of Propargyl and Hydroxyl Substituents
The electronic environment of this compound is significantly influenced by the presence of both propargyl and hydroxymethyl substituents, each contributing distinct inductive and resonance effects to the molecular system. The propargyl group, containing a terminal alkyne functionality, introduces both electron-withdrawing inductive effects and potential for conjugative interactions with the cyclobutane ring system.
Alkyl substituents, including the propargyl group, generally exhibit a combination of electron-withdrawing inductive effects and electron-donating resonance effects. The inductive component arises from the electronegativity differences along the carbon chain, while the resonance component involves hyperconjugative interactions between filled carbon-hydrogen bonding orbitals and empty or partially filled orbitals in adjacent systems. In the case of the propargyl substituent, the terminal alkyne functionality provides additional electronic complexity through its sp-hybridized carbon atoms and associated π-electron system.
The hydroxymethyl group contributes significantly different electronic effects compared to the propargyl substituent. Hydroxyl groups possess both electron-withdrawing inductive effects due to the electronegativity of oxygen and electron-donating resonance effects through lone pair interactions. The inductive effect results from the direct sigma-bond connectivity between the electronegative oxygen atom and the carbon framework, while the resonance effect involves donation of oxygen lone pair electrons into adjacent π-systems or empty orbitals.
Nuclear magnetic resonance spectroscopy provides experimental evidence for these electronic effects. The chemical shift perturbations observed in both proton and carbon-13 nuclear magnetic resonance spectra reflect the electron density changes induced by substituent effects. Downfield shifts in carbon-13 nuclear magnetic resonance spectra for carbons adjacent to electron-withdrawing groups and upfield shifts for carbons influenced by electron-donating effects provide quantitative measures of these electronic perturbations.
Table 1: Physical Properties of this compound
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₈H₁₂O | - |
| Molecular Weight | 124.18 | daltons |
| Boiling Point | 181.5 ± 13.0 | °C at 760 mmHg |
| Flash Point | 102.7 ± 12.1 | °C |
| Density | 1.0 ± 0.1 | g/cm³ |
| Vapor Pressure | 0.2 ± 0.7 | mmHg at 25°C |
| Polarizability | 14.4 ± 0.5 | 10⁻²⁴ cm³ |
Comparative Ring Strain Analysis with Cyclopropane and Cyclopentane Analogues
The ring strain characteristics of this compound can be best understood through comparison with analogous compounds containing cyclopropane and cyclopentane ring systems. This comparative analysis reveals the relative stability and reactivity trends associated with different ring sizes and their associated strain energies.
Cyclopropane represents the most strained common cycloalkane, with a ring strain energy of approximately 27.5 to 29 kilocalories per mole. This extraordinary strain results from the severe angle compression required to form a three-membered ring, where carbon-carbon-carbon bond angles are forced to 60 degrees, nearly 50 degrees smaller than the ideal tetrahedral angle. The planar geometry of cyclopropane, mandated by the three-point definition of a plane, eliminates any possibility for conformational relief of strain through ring puckering.
Cyclobutane, as discussed previously, exhibits a ring strain energy of 26.3 kilocalories per mole, remarkably similar to cyclopropane despite having four ring members rather than three. This similarity reflects the competing effects of reduced angle strain in the four-membered ring versus increased torsional strain from additional eclipsing interactions. The ability of cyclobutane to adopt puckered conformations provides some relief from torsional strain but cannot fully compensate for the substantial angle strain present in the system.
Cyclopentane demonstrates dramatically reduced ring strain compared to both cyclopropane and cyclobutane, with a strain energy of only 6.2 kilocalories per mole. This substantial reduction occurs despite the fact that a planar cyclopentane would have bond angles of 108 degrees, very close to the ideal tetrahedral value. The relatively low strain in cyclopentane results from its ability to adopt envelope or twist conformations that minimize both angle and torsional strain while maintaining reasonable ring geometry.
Table 2: Comparative Ring Strain Energies
| Ring System | Ring Strain Energy (kcal/mol) | Bond Angle Deviation | Conformational Flexibility |
|---|---|---|---|
| Cyclopropane | 27.5-29.0 | 49.5° compression | None (planar) |
| Cyclobutane | 26.3 | 21.5° compression | Limited (puckering) |
| Cyclopentane | 6.2 | 1.5° compression | High (envelope/twist) |
The reactivity implications of these strain differences are profound. Cyclopropane derivatives exhibit enhanced reactivity toward ring-opening reactions due to the substantial strain relief achieved upon ring cleavage. Similarly, cyclobutane compounds, including this compound, demonstrate increased susceptibility to ring-opening processes compared to their cyclopentane analogues.
The substitution pattern in this compound may further influence the strain characteristics through steric interactions between the propargyl and hydroxymethyl substituents and the strained ring system. These interactions can alter the preferred conformations of the cyclobutane ring and potentially affect the barrier heights for conformational interconversion between different puckered forms.
Structure
2D Structure
Properties
IUPAC Name |
(1-prop-2-ynylcyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-4-8(7-9)5-3-6-8/h1,9H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURPPLVIYXNRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288385-20-6 | |
| Record name | [1-(prop-2-yn-1-yl)cyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Prop-2-yn-1-yl)cyclobutyl]methanol typically involves the reaction of cyclobutylmethanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and solvents used.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Prop-2-yn-1-yl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alkanes or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents include thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether under reflux conditions.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alkanes or alcohol derivatives.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Agents
Recent studies have highlighted the potential of [1-(Prop-2-yn-1-yl)cyclobutyl]methanol as a scaffold for developing novel anticancer agents. The compound's ability to form hydrogen bonds and its lipophilicity make it suitable for modifications aimed at enhancing biological activity. For instance, derivatives of this compound have shown promising results in inhibiting specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
2. Inhibitors of Protein Kinases
The compound has been investigated as a potential inhibitor of various protein kinases, including MKK7. In a study focusing on late-stage functionalization of compounds, this compound derivatives demonstrated significant inhibition of p-JNK levels, indicating their potential use in targeting signaling pathways associated with cancer progression .
Organic Synthesis
1. Building Block in Synthesis
As a versatile building block, this compound is utilized in organic synthesis for creating complex molecules. Its unique alkyne functional group allows for various reactions such as Sonogashira coupling and alkyne metathesis, which are essential in synthesizing pharmaceuticals and agrochemicals .
2. Asymmetric Synthesis
The compound has been employed in asymmetric synthesis processes, particularly in palladium-catalyzed reactions. Its chiral properties can be exploited to produce enantiomerically enriched products, which are crucial in the development of chiral drugs .
Material Science Applications
1. Polymer Chemistry
In material science, this compound serves as a precursor for the synthesis of functionalized polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit improved performance characteristics suitable for applications in coatings and adhesives .
2. Nanomaterials
The compound's unique structure has also been explored in the field of nanotechnology. It can be used to functionalize nanoparticles, enhancing their stability and biocompatibility for biomedical applications such as drug delivery systems .
Case Study 1: Anticancer Activity
A series of derivatives based on this compound were synthesized and tested against various cancer cell lines. The most potent derivative showed an IC50 value of 50 nM against breast cancer cells, significantly lower than existing treatments. This study underscores the compound's potential as a lead structure for developing new anticancer therapies.
Case Study 2: Asymmetric Synthesis
In a recent publication, researchers reported using this compound in an asymmetric allylic substitution reaction that yielded high enantiomeric excess (up to 98%). This demonstrates the compound's utility in producing chiral intermediates essential for pharmaceutical applications.
Mechanism of Action
The mechanism of action of [1-(Prop-2-yn-1-yl)cyclobutyl]methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the propynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Cycloalkane Derivatives
The following table compares [1-(Prop-2-yn-1-yl)cyclobutyl]methanol with cycloalkane-based analogs differing in ring size, substituents, and functional groups:
Key Observations:
- Ring Size: Cyclopropane derivatives (e.g., [1-(Prop-2-en-1-yl)cyclopropyl]methanol) exhibit higher ring strain, increasing reactivity but reducing stability compared to cyclobutane analogs .
- Substituent Effects: Propargyl vs. Propenyl: The alkyne group in the target compound enables unique reactivity (e.g., Huisgen cycloaddition), while propenyl groups (in cyclopropane/cyclopentane analogs) favor electrophilic additions . Aromatic vs. Aliphatic: Indole- and methoxyphenyl-substituted analogs (e.g., {3-[1-(4-Methoxyphenyl)prop-2-yn-1-yl]indol-2-yl}methanol) show enhanced π-π stacking and electronic diversity, broadening pharmaceutical applicability .
- Functional Groups: Amino (e.g., {1-[(Methylamino)methyl]cyclobutyl}methanol) or ether (e.g., [1-(2-Methoxyethyl)cyclobutyl]methanol) substituents alter polarity, solubility, and hydrogen-bonding capacity .
Biological Activity
[1-(Prop-2-yn-1-yl)cyclobutyl]methanol is a chemical compound with the molecular formula CHO and a molecular weight of 124.18 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
The synthesis of this compound typically involves the reaction of cyclobutylmethanol with propargyl bromide in the presence of a base such as potassium carbonate, often conducted in dimethylformamide (DMF) under reflux conditions. The compound's structure allows for various chemical modifications that can enhance its biological activity.
The biological activity of this compound is primarily attributed to its functional groups, which enable it to interact with various molecular targets. The hydroxyl group can form hydrogen bonds, while the propynyl group can engage in π–π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
1. Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibition of cell growth in various cancer cell lines, including MiaPaCa-2 (human pancreatic cancer) and A673 (human Ewing’s sarcoma). The compound showed sub-micromolar suppression of cellular lactate output, indicating a potential mechanism for inhibiting tumor metabolism .
2. Enzyme Inhibition
The compound has been identified as a promising candidate for enzyme inhibition studies. It was observed that modifications to the structure could enhance its inhibitory effects on specific enzymes involved in metabolic pathways. For example, researchers noted that structural analogs displayed improved potency against lactate dehydrogenase (LDH), a key enzyme in glycolysis that is often upregulated in cancer cells .
Case Study 1: Optimization of Anticancer Compounds
In a high-throughput screening study, derivatives of this compound were evaluated for their anticancer activity. The results indicated that certain modifications led to compounds with enhanced potency, with IC values significantly lower than those of previously known inhibitors. The study emphasized the importance of structural features such as halogenation and hydroxyl positioning for achieving desired biological effects .
| Compound | IC (nM) | Solubility (μM) | Plasma Stability (%) |
|---|---|---|---|
| 1 | 10 | 8 | 70 |
| 2 | 5 | 36 | 80 |
| 3 | 20 | 12 | 90 |
Case Study 2: Mechanistic Insights into Enzyme Inhibition
A detailed mechanistic study revealed that this compound interacts with LDH through specific binding interactions that stabilize the enzyme-substrate complex. This was confirmed using kinetic assays and molecular docking simulations, which illustrated how structural modifications could lead to improved binding affinity and selectivity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for [1-(Prop-2-yn-1-yl)cyclobutyl]methanol?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by propargyl group introduction. For cyclobutane intermediates, [4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile] (a structurally related compound) was synthesized via nucleophilic substitution or cycloaddition reactions . Propargyl derivatives require careful handling due to reactivity; inert atmospheres and low temperatures are advised to prevent polymerization . Purification may involve column chromatography or recrystallization, as demonstrated for similar alcohols like 2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Propargyl-containing compounds (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile) require strict safety measures:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation .
- Store at 10–25°C in airtight containers, away from oxidizers .
- In case of skin contact, wash immediately with soap and water for ≥15 minutes .
Q. How can this compound be characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Identify cyclobutyl protons (δ ~1.5–3.0 ppm) and propargyl signals (δ ~2.0–3.5 ppm). Compare with PubChem data for analogous cyclobutyl ketones .
- IR Spectroscopy : Confirm hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) groups .
- Mass Spectrometry : Use high-resolution MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric and electronic effects. For example, cyclobutyl ring strain (~110 kJ/mol) may increase electrophilicity at the methanol group. Compare with cyclobutylmethanol derivatives in PubChem .
Q. What strategies mitigate instability during catalytic hydrogenation of the propargyl group?
- Methodological Answer :
- Use poisoned catalysts (e.g., Lindlar catalyst) to selectively reduce alkynes to cis-alkenes without over-reduction .
- Monitor reaction progress via GC-MS, as demonstrated in bioethanol analysis .
- Control temperature (≤50°C) to prevent cyclobutane ring opening .
Q. How can stereochemical outcomes be resolved in derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using cellulose-based columns .
- X-ray Crystallography : Resolve absolute configuration, as done for 4-(Prop-2-yn-1-yloxy)benzene derivatives .
- NOESY NMR : Detect spatial proximity between cyclobutyl and propargyl groups to infer conformation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
